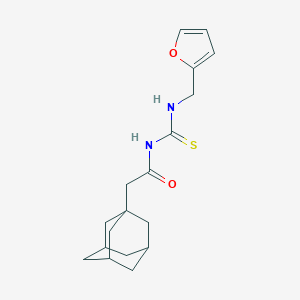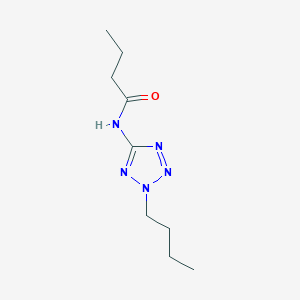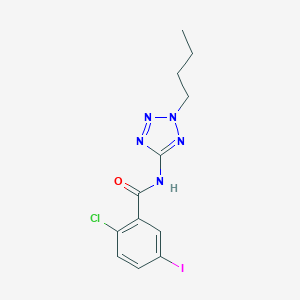
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide, also known as AFA, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantane family and is structurally similar to amantadine, a medication used to treat Parkinson's disease and influenza.
Mécanisme D'action
The exact mechanism of action of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is not fully understood. However, it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. One area of research is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to increase the yield of this compound and improve its solubility in water. Other areas of research could include investigating its potential as a treatment for other diseases, such as Alzheimer's disease, and exploring its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. This compound has been shown to have a variety of biochemical and physiological effects and has minimal toxicity to normal cells. However, its low solubility in water is a limitation for lab experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide involves the reaction of 2-(1-adamantyl)thioacetic acid with furfurylamine in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide to obtain this compound. The yield of this compound is reported to be around 60-70%.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H24N2O2S |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
Clé InChI |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
